molecular formula C8H6FNO B040938 6-Fluoro-3-methyl-1,2-benzoxazole CAS No. 117933-03-6

6-Fluoro-3-methyl-1,2-benzoxazole

カタログ番号 B040938
CAS番号: 117933-03-6
分子量: 151.14 g/mol
InChIキー: AZTCUAJRDGGWPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-3-methyl-1,2-benzoxazole is an organic compound with the chemical structural formula C8H6FNO and a molecular weight of 151.14 g/mol . It is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .


Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The IR spectrum shows peaks at 3208 (C–H str., aromatic), 1454 (C=C str., aromatic), 1657 (C=N, N=CH str.), 1238 (C–N str.), 704 (C–S str., CH2S), 1158 (C–O–C str. of oxazole), 1625 (CONH str., amide), 3002 (C–H str., –OCH3) .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

6-Fluoro-3-methyl-1,2-benzoxazole has a density of 1.189 g/mL at 25 °C (lit.), a boiling point of 204-205 °C (lit.), a flashing point of 190°F, a vapor pressure of 0.351mmHg at 25°C, and a refractive index of n20/D 1.521 (lit.) .

科学的研究の応用

Antibacterial Agents

6-Fluoro-3-methyl-1,2-benzoxazole derivatives have been explored for their potential as antibacterial agents. A study demonstrated the synthesis of these derivatives and their subsequent testing against Staphylococcus aureus . One of the compounds showed antibacterial effects at a concentration of 50 μg per well . This suggests that with further optimization, these compounds could be developed into new antibacterial drugs to combat resistant strains of bacteria.

Alzheimer’s Disease Treatment

N-Benzylpiperidine benzisoxazole derivatives, which can be synthesized from 6-Fluoro-3-methyl-1,2-benzoxazole, are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE). AChE inhibitors are used in the treatment of Alzheimer’s disease, indicating that this compound could serve as a starting point for developing new treatments for this condition .

Antipsychotic Medication Intermediates

The compound is an important intermediate in the synthesis of paliperidone , which is the primary active metabolite of the antipsychotic drug risperidone. This highlights its role in the pharmaceutical industry for producing medications that manage symptoms of schizophrenia and bipolar disorder .

Synthetic Organic Chemistry

6-Fluoro-3-methyl-1,2-benzoxazole serves as a versatile starting material in synthetic organic chemistry. It can undergo various reactions to produce a wide range of derivatives with potential pharmacological activities. Its reactivity and the ability to introduce various substituents make it a valuable compound for drug discovery and development .

Cancer Research

Benzoxazole derivatives, including those derived from 6-Fluoro-3-methyl-1,2-benzoxazole, have been found to exhibit anticancer activities. This makes them interesting candidates for cancer research, where they could be used to develop new chemotherapeutic agents .

Development of Serotonergic and Dopaminergic Agents

Isoxazole derivatives, such as those obtained from 6-Fluoro-3-methyl-1,2-benzoxazole, have shown affinity for serotonergic and dopaminergic receptors. This property can be harnessed to create new drugs that target these neurotransmitter systems, potentially treating conditions like depression, anxiety, and Parkinson’s disease .

特性

IUPAC Name

6-fluoro-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCUAJRDGGWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621050
Record name 6-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methyl-1,2-benzoxazole

CAS RN

117933-03-6
Record name 6-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4′-fluoro-2′-hydroxyacetophenone, oxime (47.0 g, 0.278 mol) in tetrahydrofuran is heated to just under reflux, treated with a solution of 1,1′-carbonyldiimidazole (55.0 g, 0.340 mol) and triethylamine (39.0 g, 0.390 mol) in tetrahydrofuran, refluxed for one hour, cooled, concentrated in vacuo, and poured into an ice-water mixture. The resultant aqueous mixture is extracted with ether. The organic extracts are combined, washed sequentially with saturated ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain an oil. Column chromatography of the oil using silica gel and a methylene chloride/hexanes solution (1:1) gives the title product as a yellow oil which is identified by 1H NMR spectral analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-fluoro-2-hydroxyphenyl)ethanone (20 g), hydroxyammonium chloride (18.1 g), sodium acetate (16 g) and methanol (500 mL) was stirred at 60° C. for 1 hr. The reaction mixture was added to ice water, and the obtained crystallized product was collected by filtration and dissolved in tetrahydrofuran (400 mL). N,N′-carbonyldiimidazole (22.5 g) and then a solution of triethylamine (22.3 mL) in tetrahydrofuran (100 mL) were added, and the mixture was stirred at 70° C. for 1 hr. The reaction mixture was diluted with diethyl ether, washed with water and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound as colorless crystals (13.7 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。